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1-(1-Hydroxynaphthalen-2-yl)heptan-1-one

Cat. No.: B15066187
CAS No.: 67013-66-5
M. Wt: 256.34 g/mol
InChI Key: UORFSHNNAGRJCM-UHFFFAOYSA-N
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Description

1-(1-Hydroxynaphthalen-2-yl)heptan-1-one is a naphthalene-based ketone of significant interest in advanced medicinal chemistry and chemical biology research . This compound features a hydroxynaphthalene core, a structural motif frequently found in bioactive molecules and valuable synthetic intermediates . The extended heptan-1-one chain differentiates it from shorter-chain analogues and influences its lipophilicity and spatial geometry, potentially enhancing its ability to engage with deep lipophilic sub-pockets within protein targets . Recent cutting-edge research into targeted covalent inhibitors, particularly for challenging oncogenic targets like KRASG12C, highlights the critical role of structurally diverse compounds in drug discovery . While the specific activity of this compound is under investigation, its molecular architecture aligns with design principles for chemical libraries, especially those exploring novel scaffolds for engaging protein binding sites . It serves as a versatile building block for the synthesis of more complex molecules and is a candidate for screening in drug discovery campaigns, including those utilizing DNA-encoded library (DEL) technology . Researchers value this compound for developing potential intermediates in the creation of anticancer agents, antimicrobials, and other bioactive materials . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O2 B15066187 1-(1-Hydroxynaphthalen-2-yl)heptan-1-one CAS No. 67013-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67013-66-5

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)heptan-1-one

InChI

InChI=1S/C17H20O2/c1-2-3-4-5-10-16(18)15-12-11-13-8-6-7-9-14(13)17(15)19/h6-9,11-12,19H,2-5,10H2,1H3

InChI Key

UORFSHNNAGRJCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Advanced Spectroscopic Characterization of 1 1 Hydroxynaphthalen 2 Yl Heptan 1 One and Its Analogs

Vibrational Spectroscopy (FT-IR) in Probing Functional Group Interactions and Molecular Dynamics

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and studying intermolecular and intramolecular interactions. mdpi.com In 1-(1-hydroxynaphthalen-2-yl)heptan-1-one and its analogs, FT-IR spectra reveal key vibrational modes that are characteristic of their molecular architecture.

The most significant features in the FT-IR spectrum of this class of compounds are the stretching vibrations of the hydroxyl (-OH) and carbonyl (C=O) groups. A strong intramolecular hydrogen bond between the C1-hydroxyl group and the C2-carbonyl oxygen leads to notable shifts in their characteristic frequencies. The O-H stretching band, typically found as a broad signal in the 3200-3600 cm⁻¹ region, is often shifted to a lower wavenumber and broadened due to this hydrogen bonding. mdpi.com Similarly, the C=O stretching frequency, expected around 1700 cm⁻¹, is also shifted to a lower frequency (typically 1660-1680 cm⁻¹) as the hydrogen bond weakens the carbonyl double bond. researchgate.net

The aromatic C-H and C=C stretching vibrations of the naphthalene (B1677914) ring appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The out-of-plane C-H bending vibrations, observed between 700 and 900 cm⁻¹, are particularly useful for confirming the substitution pattern of the naphthalene ring. researchgate.net For instance, the disappearance of a band corresponding to the C-H bend for a lone hydrogen at the 1-position of 2-naphthol (B1666908) upon acylation provides evidence of substitution at that position. researchgate.net

Table 1: Typical FT-IR Vibrational Frequencies for 2-Acyl-1-Naphthol Analogs

Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment
O-H stretch (intramolecular H-bond)3200 - 3500 (broad)Hydroxyl group hydrogen-bonded to carbonyl oxygen
Aromatic C-H stretch3000 - 3100Naphthalene ring C-H bonds
Aliphatic C-H stretch2850 - 2960Heptanoyl chain C-H bonds
C=O stretch (intramolecular H-bond)1660 - 1680Carbonyl group weakened by hydrogen bonding
Aromatic C=C stretch1450 - 1600Naphthalene ring skeletal vibrations
C-H out-of-plane bend740 - 850Characteristic of naphthalene substitution pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. researchgate.net Both one-dimensional (¹H, ¹³C) and advanced multi-dimensional techniques are employed to assign the molecular architecture and study dynamic processes.

Proton and Carbon-13 NMR in Assigning Molecular Architecture

The ¹H NMR spectrum of this compound provides a detailed map of the proton environment. A key feature is the highly deshielded signal for the hydroxyl proton, which typically appears as a singlet far downfield (δ 12.0-13.0 ppm) due to the strong intramolecular hydrogen bond with the adjacent carbonyl group. acs.orgacs.org The protons of the naphthalene ring resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns allowing for unambiguous assignment. Protons adjacent to the electron-withdrawing carbonyl group and electron-donating hydroxyl group are significantly affected. acs.orgacs.org The protons of the heptanoyl chain appear in the upfield aliphatic region (δ 0.8-3.5 ppm), with the methylene (B1212753) protons alpha to the carbonyl group being the most deshielded (around δ 3.3-3.5 ppm). libretexts.org

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon signal is characteristically found in the downfield region (δ 205-208 ppm). acs.orgacs.org The carbon atom attached to the hydroxyl group (C1) and the carbons of the naphthalene ring resonate between δ 115 and 165 ppm. researchgate.netresearchgate.net The seven distinct signals for the heptanoyl chain carbons appear in the upfield region (δ 14-46 ppm).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 1-(1-Hydroxynaphthalen-2-yl)ketone Analogs

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-OH12.0 - 13.0 (s)-
Naphthalene H7.0 - 8.5 (m)115 - 138
Naphthalene C-OH-162 - 164
Naphthalene C-C=O-115 - 116
C=O-205 - 208
α-CH₂3.3 - 3.5 (t)44 - 46
Terminal -CH₃0.8 - 0.9 (t)~14

s = singlet, t = triplet, m = multiplet. Data compiled from analogous structures. acs.orgacs.org

Advanced NMR Techniques for Studying Intermediates and Reaction Mechanisms

While standard 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques are invaluable for complex structural assignments and for probing reaction mechanisms and dynamic processes. ipb.ptfiveable.me Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the exact placement of the acyl group on the naphthalene ring. mdpi.com

These techniques are particularly useful in studying the synthesis of 2-acyl-1-naphthols, for example, via the Fries rearrangement of 1-naphthyl esters. By analyzing the reaction mixture at different time points, it is possible to identify and characterize transient intermediates and byproducts, thus elucidating the reaction pathway. researchgate.net Furthermore, dynamic NMR (DNMR) experiments can be employed to study processes such as restricted rotation around single bonds or the kinetics of tautomeric equilibria (e.g., keto-enol tautomerism), providing thermodynamic parameters like activation energy. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Paramagnetic Relaxation Enhancement (PRE) NMR can be used to map specific interactions and identify transient structures in solution. nih.gov

Electronic Absorption and Emission Spectroscopy for Investigating Photophysical Properties

The extended π-system of the naphthalene core in this compound gives rise to distinct photophysical properties that can be investigated using UV-Visible absorption and fluorescence spectroscopy.

Analysis of Triplet-Triplet Absorption Spectra and Electronic Transitions

Upon absorption of light, molecules can be promoted to an excited singlet state and subsequently undergo intersystem crossing (ISC) to a longer-lived triplet state. Triplet-triplet (T-T) absorption spectroscopy, often performed using laser flash photolysis, probes the absorption of light by this excited triplet state. For naphthalene derivatives, T-T absorption spectra typically show strong bands in the visible region of the spectrum, arising from transitions from the lowest triplet state (T₁) to higher triplet states (Tₙ). researchgate.netnist.gov

The presence of the hydroxyl and acyl groups on the naphthalene ring influences the energies of the molecular orbitals and, consequently, the electronic transition energies. The absorption spectrum is characterized by π-π* transitions within the aromatic system. nih.gov The intramolecular hydrogen bond can also play a role in the photophysics, potentially facilitating deactivation pathways that affect the triplet state lifetime and quantum yield. nih.gov The lifetime of the triplet state is sensitive to quenchers like molecular oxygen, a characteristic that can be used to confirm its identity. nih.gov

Fluorescence Spectroscopic Properties and Fluorescence Lifetime Measurements

Fluorescence spectroscopy provides information about the singlet excited state of a molecule. Naphthol derivatives are known to be fluorescent. researchgate.net The emission spectrum of this compound analogs is influenced by the molecular structure and the solvent environment. researchgate.net The strong intramolecular hydrogen bond can create a pathway for rapid, non-radiative decay through excited-state intramolecular proton transfer (ESIPT), which often leads to a large Stokes shift and can quench the "normal" fluorescence. researchgate.net

Fluorescence lifetime measurements, which determine the average time a molecule spends in the excited state before returning to the ground state, offer deeper insight into the excited-state dynamics. nih.govsigmaaldrich.com The lifetime is an intrinsic property of the fluorophore and is sensitive to its local environment and quenching processes. sigmaaldrich.com For analogs of 2-naphthol, fluorescence lifetimes are typically in the nanosecond range. researchgate.netresearchgate.net A multi-exponential decay profile in a lifetime measurement can indicate the presence of multiple emitting species or different conformations in the excited state, providing clues about complex photophysical processes like ESIPT or conformational relaxation. researchgate.net

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process that governs the fluorescence properties of molecules containing both a proton donor and a proton acceptor group in close proximity. In compounds like this compound, the hydroxyl group (-OH) at the C1 position acts as the proton donor, while the carbonyl group (C=O) of the heptanoyl chain at the C2 position serves as the proton acceptor. These groups are pre-arranged by an intramolecular hydrogen bond in the ground state (enol form).

Upon photoexcitation, a rapid redistribution of electron density occurs, leading to a significant increase in the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This triggers an ultrafast transfer of the proton from the hydroxyl to the carbonyl group, forming an excited-state keto-tautomer. This process is a four-level photochemical cycle (Ground State Enol -> Excited State Enol -> Excited State Keto -> Ground State Keto -> Ground State Enol).

A key characteristic of ESIPT is the large Stokes shift observed between the initial absorption and the final emission. The enol form absorbs light at a higher energy (shorter wavelength), but after the ESIPT process, the resulting keto-tautomer emits light at a much lower energy (longer wavelength). This large separation between absorption and emission is a hallmark of ESIPT fluorophores.

While specific studies on this compound are not extensively documented, research on its close analogs, such as 1-hydroxy-2-acetonaphthone (HAN) and 1-hydroxy-2-naphthaldehyde (B49639) (HN12), provides deep insight into the expected ESIPT dynamics. Studies on HAN have confirmed the occurrence of ESIPT through time-resolved fluorescence spectroscopy. nih.gov The process is observed to be biphasic, with ultrafast time constants of less than 25 femtoseconds and approximately 80 femtoseconds. nih.govresearchgate.net This indicates a nearly barrierless proton transfer on the excited state potential energy surface. Quantum chemical calculations on HN12 support these findings, showing that changes in bond lengths and charge distribution upon excitation favor the intramolecular proton transfer process. researchgate.net

The photophysical properties of these analogs, which are dominated by the 1-hydroxy-2-acylnaphthalene core, are summarized in the table below.

Table 1: Photophysical Data for Analogs of this compound This table is interactive. You can sort and filter the data.

Compound Name Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹) ESIPT Time Constant (fs)
1-Hydroxy-2-acetonaphthone (HAN) ~370 ~530 Large <25 and 80

High-Resolution Rotational Spectroscopy for Gas-Phase Structural Characterization and Astronomical Searches

High-resolution rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase with exceptional accuracy. By measuring the frequencies of transitions between quantized rotational energy levels, it is possible to determine the molecule's moments of inertia. From these, highly accurate bond lengths, bond angles, and conformational geometries can be derived.

For a molecule like this compound, this technique could provide unambiguous information about its gas-phase structure. It could definitively characterize the planarity of the naphthalene ring system, the orientation of the heptanoyl side chain relative to the ring, and the precise geometry of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. Furthermore, it could distinguish between different possible conformers arising from the flexibility of the heptyl chain.

In addition to structural determination, rotational spectroscopy is the primary tool for detecting molecules in the interstellar medium (ISM). The unique rotational transition frequencies of a molecule serve as a definitive fingerprint for its identification in astronomical surveys conducted with radio telescopes. While simple molecules are commonly found, the detection of complex organic molecules is a growing field of interest. For a molecule to be a candidate for astronomical detection, it must be present in the gas phase in the ISM and possess a permanent electric dipole moment, which this compound does.

Although no rotational spectroscopy studies have been reported for this compound, and its presence in the ISM is highly speculative, a laboratory-based high-resolution rotational study would be the essential first step. Such a study would provide the precise transition frequencies required for any potential astronomical search, contributing to the fundamental understanding of complex molecule formation in space.

Mass Spectrometry Techniques in Molecular Weight Determination and Mechanistic Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound. For this compound (C₁₇H₂₀O₂), the molecular ion peak would be expected at an m/z value corresponding to its monoisotopic mass.

The high-energy nature of EI also causes the molecular ion to fragment in a predictable manner, based on its structure. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation. For this compound, which is a ketone, two primary fragmentation pathways are expected: α-cleavage and the McLafferty rearrangement.

α-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this molecule, two α-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the naphthalene ring, resulting in a heptanoyl cation (C₆H₁₃CO⁺) and a 1-hydroxynaphthalenyl radical.

Cleavage between the carbonyl carbon and the hexyl chain, leading to the loss of a hexyl radical (•C₆H₁₃) and the formation of a stable 1-hydroxy-2-naphthoyl cation. This is often a very prominent peak.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain (at least three carbons long with a γ-hydrogen). It involves the transfer of a hydrogen atom from the γ-carbon of the heptanoyl chain to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This would result in the elimination of a neutral alkene (propene, in this case) and the formation of a resonance-stabilized enol radical cation.

The expected key fragments for this compound in an EI-MS experiment are detailed in the table below.

Table 2: Predicted Mass Spectrometry Fragments for this compound This table is interactive. You can sort and filter the data.

Fragmentation Process Lost Fragment Resulting Ion Structure Predicted m/z
Molecular Ion - [C₁₇H₂₀O₂]⁺ 256
α-Cleavage •C₆H₁₃ (Hexyl radical) [C₁₁H₇O₂]⁺ (1-Hydroxy-2-naphthoyl cation) 171
McLafferty Rearrangement C₅H₁₀ (Pentene) [C₁₂H₁₀O₂]⁺ (Enol radical cation) 186

Reactivity and Derivatization Chemistry of the 1 1 Hydroxynaphthalen 2 Yl Heptan 1 One Scaffold

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a primary site for chemical modification, exhibiting reactivity typical of naphthols, though modulated by the adjacent ketone.

Transformations and Derivatizations of the Hydroxyl Moiety

The hydroxyl group of 2-acyl-1-naphthols, such as the title compound, can undergo several common transformations. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing new functionalities.

Etherification: Reaction with alkyl halides or sulfates under basic conditions (e.g., Williamson ether synthesis) yields the corresponding ether. This transformation removes the acidic proton and eliminates the possibility of intramolecular hydrogen bonding, which can alter the reactivity of the nearby ketone.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base converts the hydroxyl group into an ester. This is a common strategy for protecting the phenol (B47542) or for studying the impact of electron-withdrawing groups on the naphthalene (B1677914) system.

While specific studies on the heptanoyl derivative are limited, the general reactivity of the 2-acyl-1-naphthol scaffold supports these transformations.

Role of Hydrogen Bonding in Influencing Reactivity and Stability

A dominant feature of 1-(1-hydroxynaphthalen-2-yl)heptan-1-one is the strong intramolecular hydrogen bond (IMHB) formed between the hydrogen of the phenolic hydroxyl group and the oxygen of the ketone carbonyl group. This interaction creates a stable six-membered pseudo-ring.

This IMHB has several significant consequences:

Increased Stability: The hydrogen bond imparts considerable thermodynamic stability to the molecule. Studies on the analogous compound, 2-acetyl-1-naphthol, have shown that this interaction significantly lowers the ground-state energy.

Reduced Acidity: The involvement of the phenolic hydrogen in the IMHB lowers its acidity compared to a non-bonded phenol, as more energy is required to break the hydrogen bond during deprotonation.

Modulated Carbonyl Reactivity: The hydrogen bond decreases the electron density on the carbonyl oxygen, which in turn slightly increases the electrophilicity of the carbonyl carbon. This can influence the kinetics of nucleophilic attack at the carbonyl center. Research on related intramolecularly hydrogen-bonded quinones demonstrates that such interactions can significantly shift redox potentials, highlighting their powerful electronic influence. nih.gov

Reactions Involving the Ketone Carbonyl Group

The ketone functionality is a versatile handle for a variety of chemical transformations, including condensations, additions, and reductions.

Condensation Reactions, including Schiff Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is well-documented for analogous 2-acyl-1-naphthols and 2-hydroxy-1-naphthaldehydes. rsc.orgresearchgate.net

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is typically catalyzed by acid. The resulting Schiff bases are often stabilized by the persistent intramolecular hydrogen bond, which now forms between the phenolic hydroxyl and the imine nitrogen (O-H···N). These Schiff bases are important ligands in coordination chemistry and serve as intermediates for synthesizing various heterocyclic compounds.

Carbonyl Additions and Reductions in the Context of Naphthyl Ketones

The ketone group is susceptible to nucleophilic addition and reduction reactions.

Nucleophilic Addition: Organometallic reagents like Grignards (R-MgBr) or organolithiums (R-Li) can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol, 1-(1-hydroxynaphthalen-2-yl)heptan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org The intramolecular hydrogen bond in the starting material may influence the stereochemical outcome of the reduction if a chiral center is formed. Chelation-controlled reductions using reagents like Red-Al are effective for related α-hydroxy ketones, often proceeding with high diastereoselectivity. organic-chemistry.org

Reductive Deoxygenation: The carbonyl group can be completely removed and converted to a methylene (B1212753) group (-CH₂-), yielding 2-heptyl-1-naphthol. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, is a classic method for this transformation. wikipedia.orglibretexts.org

Table 1: Summary of Key Reactions by Functional Group
Functional GroupReaction TypeReagentsProduct Type
Phenolic HydroxylEtherificationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Naphthyl ether
EsterificationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Naphthyl ester
Ketone CarbonylSchiff Base FormationPrimary amine (R-NH₂), Acid catalystImine (Schiff Base)
Reduction to AlcoholNaBH₄ or LiAlH₄Secondary alcohol
Wolff-Kishner ReductionHydrazine (B178648) (H₂NNH₂), KOH, heatAlkane (Methylene group)

Intermolecular and Intramolecular Interactions Governing Chemical Behavior

The chemical and physical properties of this compound are governed by a combination of strong intramolecular forces and weaker intermolecular interactions.

Intermolecular Interactions: In the solid state or in concentrated solutions, several weaker intermolecular forces come into play:

π-π Stacking: The large, electron-rich naphthalene rings can stack on top of each other in a parallel-displaced or "slipped" arrangement. This interaction is a key factor in the crystal packing of many aromatic compounds, including naphthol derivatives. researchgate.netnih.gov

C-H···π Interactions: Hydrogen atoms from the alkyl chain or the aromatic ring can interact with the π-electron cloud of an adjacent naphthalene ring. mdpi.com

Intermolecular Hydrogen Bonding: While the intramolecular hydrogen bond is dominant, in certain crystal packing arrangements or in hydrogen-bond-accepting solvents, intermolecular hydrogen bonds could potentially form, though they would be in competition with the highly favorable intramolecular arrangement. mdpi.comrsc.org

Table 2: Summary of Molecular Interactions
Interaction TypeDescriptionEffect on Chemical Behavior
Intramolecular H-Bond (O-H···O=C)Strong bond between the phenolic hydrogen and the carbonyl oxygen.Increases molecular stability, reduces phenol acidity, modulates ketone reactivity.
Intermolecular π-π StackingAttractive, noncovalent interaction between naphthalene rings of adjacent molecules.Influences crystal packing, solid-state properties, and solubility.
Intermolecular Van der Waals ForcesDispersion forces, particularly from the heptyl chains.Affects melting point, boiling point, and solubility in nonpolar solvents.
Intermolecular C-H···π InteractionsWeak interaction between C-H bonds and the aromatic π system.Contributes to the stability of the crystal lattice.

Influence of Intramolecular Hydrogen Bonding on Reaction Pathways

A salient feature of the this compound structure is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction forms a stable six-membered quasi-ring, which impacts the molecule's conformation and the reactivity of both the hydroxyl and carbonyl groups. In similar ortho-acylated naphthols, this hydrogen bond has been shown to decrease the acidity of the hydroxyl proton and reduce the electrophilicity of the carbonyl carbon. nih.gov

This intramolecular hydrogen bonding can dictate the regioselectivity of certain reactions. For instance, in reactions involving the hydroxyl group, such as etherification or esterification, the hydrogen bond must be cleaved first. This often requires harsher reaction conditions or the use of a strong base to deprotonate the hydroxyl group. Conversely, the reduced electrophilicity of the carbonyl carbon can make it less susceptible to nucleophilic attack compared to unhindered ketones.

Theoretical studies on related hydroxy-aromatic ketones suggest that the stability conferred by the intramolecular hydrogen bond can influence the conformational preferences of the molecule, which in turn can affect reaction pathways that are sensitive to steric hindrance. researchgate.net For example, the approach of a bulky reagent to the carbonyl group may be sterically hindered by the adjacent naphthalene ring system, a factor that is further compounded by the rigidifying effect of the hydrogen bond.

Table 1: Influence of Intramolecular Hydrogen Bonding on Reactivity

Functional GroupEffect of Intramolecular Hydrogen BondConsequence on Reactivity
Hydroxyl GroupDecreased acidityRequires stronger base or harsher conditions for reactions
Carbonyl GroupDecreased electrophilicityReduced susceptibility to nucleophilic attack
Overall ScaffoldIncreased conformational rigidityPotential for sterically hindered reaction pathways

Non-Covalent Interactions (e.g., π-π Stacking) in Supramolecular Assembly

Beyond the intramolecular forces, the extended aromatic system of the naphthalene core in this compound facilitates non-covalent interactions, particularly π-π stacking, which are crucial in its supramolecular assembly. mdpi.com The planar nature of the naphthalene rings allows them to stack in an offset or face-to-face manner in the solid state, contributing to the stability of the crystal lattice.

The interplay of these π-π stacking interactions with other intermolecular forces, such as van der Waals forces from the heptanoyl chains and potential intermolecular hydrogen bonds (if the intramolecular hydrogen bond is disrupted), can lead to the formation of complex and well-ordered three-dimensional structures. mdpi.com The specific arrangement of the molecules in the solid state will be influenced by the crystallization conditions.

The presence of the flexible heptanoyl chain can also influence the supramolecular assembly. The aliphatic chains may engage in their own van der Waals interactions, potentially leading to segregated domains of aromatic and aliphatic regions within the crystal structure. This can result in layered or columnar structures, a phenomenon observed in other amphiphilic naphthalene derivatives.

Chemical Transformations for the Synthesis of Advanced Intermediates and Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of a variety of more complex molecules and advanced intermediates. orientjchem.org The reactivity of its functional groups can be exploited to introduce new functionalities and build more elaborate molecular architectures.

One common transformation is the derivatization of the hydroxyl group. It can be readily converted into ethers or esters through reactions with alkyl halides or acyl chlorides, respectively, typically in the presence of a base. These derivatives can exhibit altered physical and biological properties compared to the parent compound.

The carbonyl group is another key site for chemical modification. It can undergo reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be a substrate for further reactions, such as esterification or elimination. The carbonyl group can also react with various nucleophiles. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazoline heterocycles, a class of compounds with known biological activities. orientjchem.org

Furthermore, the aromatic naphthalene ring itself can be a site for electrophilic substitution reactions, although the directing effects of the hydroxyl and acyl groups, as well as the steric hindrance, will influence the regioselectivity of such transformations.

Table 2: Potential Chemical Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product(s)
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)1-(1-Alkoxynaphthalen-2-yl)heptan-1-one
O-AcylationAcyl chloride, Base (e.g., Pyridine)1-(1-Acyloxynaphthalen-2-yl)heptan-1-one
Carbonyl ReductionNaBH₄, Methanol1-(1-Hydroxynaphthalen-2-yl)heptan-1-ol
Pyrazoline FormationHydrazine derivative, Acetic acidSubstituted pyrazoline derivative
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂), Lewis acidBrominated naphthalene derivative

These transformations highlight the potential of this compound as a key building block in the synthesis of a diverse range of chemical entities with potential applications in materials science and medicinal chemistry. jocpr.com

Applications and Potential in Advanced Materials Science and Catalysis

Role as Building Blocks for π-Conjugated Functional Materials

The naphthalene (B1677914) core of 1-(1-hydroxynaphthalen-2-yl)heptan-1-one is an intrinsically π-conjugated system. This electronic structure is fundamental to the development of organic functional materials. The presence of the hydroxyl and carbonyl substituents significantly influences the electron density distribution within the aromatic rings, which in turn affects the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Researchers have utilized naphthol derivatives as fundamental building blocks for creating larger, more complex π-conjugated polymers and oligomers. nih.gov The ability to modify the acyl chain (in this case, the heptanoyl group) and the hydroxyl group provides a pathway to fine-tune the solubility, processability, and solid-state packing of these materials. These modifications are crucial for optimizing performance in electronic devices. The incorporation of such naphthalene-based units into polymer backbones can lead to materials with tailored optical and electronic properties suitable for a range of applications. nih.gov

Development of Chiral Catalysts and Ligands Based on the Naphthol Ketone Moiety

The structural motif present in this compound is a valuable scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. The adjacent hydroxyl and ketone groups can act as a bidentate ligand, capable of coordinating to a metal center. The rigid naphthalene backbone provides a well-defined stereochemical environment.

By introducing chirality, for instance by using chiral derivatives of naphthol like BINOL (1,1'-bi-2-naphthol), chemists have developed highly effective catalysts for a variety of asymmetric reactions, including epoxidations and alkylzinc additions to aldehydes. nih.govacs.org These catalysts create a chiral pocket around the metal's active site, enabling the selective formation of one enantiomer of the product over the other. While the specific catalytic activity of this compound is not extensively documented, its core structure is representative of the moieties that are fundamental to these important catalytic systems.

Table 1: Examples of Asymmetric Reactions Catalyzed by Naphthol-Based Chiral Ligands This table presents data for related chiral catalysts to illustrate the potential applications of the naphthol ketone moiety.

Catalyst TypeReactionSubstrateEnantiomeric Excess (ee)
BINOL-derived KetoneAsymmetric Epoxidationtrans-Stilbene27%
H8BINOL-amineDiphenylzinc AdditionBenzaldehyde>99%
BINOL-derived LigandAlkylzinc AdditionBenzaldehyde90-99%

Design of Molecular Sensors and Probes Exhibiting Specific Photophysical Responses

Naphthalene derivatives are well-known for their fluorescent properties. The emission of light from these molecules is highly sensitive to their local environment. This sensitivity is the basis for their use as molecular sensors. The hydroxyl and ketone groups in the this compound structure can serve as binding sites for specific ions or molecules.

Upon binding of a target analyte, the electronic structure of the naphthalene ring system can be perturbed, leading to a detectable change in its photophysical properties, such as a shift in the fluorescence wavelength or a change in its intensity ("turn-on" or "turn-off" response). mdpi.comresearchgate.net This principle has been used to design chemosensors for various species. For example, hydroxynaphthalene-based Schiff bases have been fabricated into wearable fluorescent sensors for detecting volatile organic compounds (VOCs). researchgate.net The interaction between the sensor molecule and the VOCs triggers a conformational change that enhances fluorescence, allowing for visual or instrumental detection. researchgate.net

Utilization in Organic Electronic and Optical Materials

The π-conjugated nature of the naphthalene system in this compound makes it a candidate for use in organic electronic and optical materials. The absorption and emission of light by these molecules can be tuned by chemical modification. nih.govresearchgate.net Materials based on naphthalene and related aromatic structures are explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The performance of these devices depends heavily on the electronic properties and intermolecular organization of the organic materials. The heptanoyl side chain of this compound can influence the molecule's solubility and its ability to self-assemble into ordered thin films, which is critical for efficient charge transport. The study of how different side chains affect the photophysical properties of naphthalene-based systems is an active area of research aimed at designing next-generation organic electronic materials. nih.govnih.gov

Table 2: Photophysical Properties of a Related Naphthalene-Bridged Disilane Data for a related compound is shown to illustrate the characteristic photophysical properties of naphthalene-based materials.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Naphthalene Bridged DisilaneCyclohexane295, 310, 325335, 345, 4070.28
Naphthalene Bridged DisilaneAcetonitrile295, 310, 325335, 3450.49

Investigation as Model Compounds in Polymer Chemistry and Advanced Carbonaceous Materials

In polymer chemistry, molecules like this compound can serve as valuable model compounds. The hydroxyl group can act as an initiation site for ring-opening polymerization reactions, allowing for the synthesis of polymers with a naphthalene moiety at the chain end. acs.org Studying the behavior of such model compounds helps in understanding polymerization mechanisms and the properties of the resulting polymers. For instance, polymers incorporating naphthalene units are known for their enhanced thermal and mechanical properties due to the rigid aromatic structure. acs.org

Furthermore, aromatic compounds are precursors for the synthesis of advanced carbonaceous materials. nih.gov Through processes like pyrolysis, organic molecules can be converted into structured carbons, such as activated carbon or carbon nanotubes. Using well-defined precursors like this compound could potentially allow for greater control over the porosity, surface area, and surface chemistry of the final carbon material. mdpi.com These materials are highly sought after for applications in adsorption, catalysis, and energy storage. nih.govmdpi.com

Q & A

Q. What synthetic methodologies are effective for preparing 1-(1-hydroxynaphthalen-2-yl)heptan-1-one?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging ZnCl₂ as a catalyst. For example, naphthol derivatives react with carboxylic acids or acyl chlorides under microwave irradiation (200°C, 20 min) or reflux conditions in glacial acetic acid. Purification typically involves silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) . Key steps include:

Activation of the hydroxylated naphthalene ring using ZnCl₂.

Acylation with heptanoyl chloride or equivalent reagents.

Microwave-assisted acceleration to improve yield (74–85%).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the heptanoyl chain (δ 2.6–2.7 ppm for carbonyl-adjacent CH₂) .
  • X-ray crystallography : Refine structures using SHELXL for small-molecule resolution, ensuring anisotropic displacement parameters are accurately modeled .
  • Elemental analysis : Confirm C, H, O content within ±0.3% of theoretical values .

Q. What are the recommended protocols for assessing the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : Test in polar (e.g., methanol, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy at λ_max ≈ 270 nm (naphthalene absorption band).
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer : Contradictions may arise from tautomerism or rotational isomerism. Strategies include:
  • Variable-temperature NMR : Identify dynamic equilibria by acquiring spectra at 25–80°C.
  • DFT calculations : Model possible conformers using Gaussian or ORCA software to predict coupling constants .
  • Crystallographic validation : Compare experimental X-ray data with predicted structures to rule out impurities .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways in vitro?

  • Methodological Answer :
  • Hepatic microsome assays : Incubate with NADPH-regenerating systems and LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C3/C4 positions).
  • CYP450 inhibition assays : Use fluorescent probes (e.g., CYP3A4/CYP2D6) to assess enzyme interactions. Reference toxicological profiles of naphthalene derivatives for dose-response modeling .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
  • Reactivity indices : Calculate Fukui functions (electrophilicity) via Gaussian at the B3LYP/6-311+G(d,p) level to identify reactive sites .

Data Analysis & Optimization

Q. What statistical approaches are suitable for optimizing reaction yields in scaled-up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize variables (catalyst load, temperature, time).
  • Response surface methodology : Model yield as a function of input parameters using Minitab or JMP .

Q. How should researchers address discrepancies between crystallographic data and DFT-optimized structures?

  • Methodological Answer :
  • Overlay analysis : Use Mercury software to align experimental and theoretical structures, quantifying RMSD values.
  • Torsional angle adjustments : Refine DFT constraints (e.g., dihedral angles) to match crystallographic observations .

Toxicological & Environmental Studies

Q. What in vivo models are appropriate for evaluating the compound’s hepatic toxicity?

  • Methodological Answer :
  • Rodent studies : Administer doses (10–100 mg/kg) orally or intraperitoneally. Monitor serum ALT/AST levels and liver histopathology. Compare with methylnaphthalene toxicokinetic profiles .
  • Biomarker analysis : Quantify glutathione depletion and lipid peroxidation via ELISA or colorimetric assays.

Q. Which analytical techniques are most sensitive for detecting environmental residues of this compound?

  • Methodological Answer :
  • GC-MS/MS : Use a DB-5MS column and electron ionization (70 eV) for trace detection (LOQ ≈ 0.1 ppb).
  • Solid-phase extraction : Preconcentrate water samples using C18 cartridges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.